molecular formula C18H21ClN4O3S B6419111 3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946201-13-4

3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6419111
CAS RN: 946201-13-4
M. Wt: 408.9 g/mol
InChI Key: YCVSEQLAZUCJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide, also known as CP-25, is an organic molecule that has recently gained attention for its potential applications in various fields of science. CP-25 is a sulfonamide derivative of 3-chloro-N-benzamide, which is an important intermediate for the synthesis of several pharmaceuticals. CP-25 has been studied for its potential use as an antifungal, antibacterial, and antiviral agent. Additionally, CP-25 has been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer’s disease, and other diseases.

Scientific Research Applications

3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has been studied for its potential use in a variety of scientific research applications. For example, this compound has been studied for its potential use as an antifungal, antibacterial, and antiviral agent. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer’s disease, and other diseases.

Advantages and Limitations for Lab Experiments

3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its low toxicity, which makes it a safe and effective agent for use in laboratory experiments. Additionally, this compound is relatively inexpensive and easy to obtain. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide are still being explored. Future research could focus on further elucidating the mechanism of action of this compound and exploring its potential use in other areas such as drug delivery systems and as an adjuvant for vaccine development. Additionally, researchers could investigate the potential synergistic effects of this compound when combined with other therapeutic agents. Finally, further research could be conducted to investigate the potential toxicological effects of this compound.

Synthesis Methods

3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can be synthesized using a two-step process. First, 3-chloro-N-benzamide is reacted with 4-piperazin-1-yl-2-pyridine sulfonamide in the presence of a base catalyst. This reaction results in the formation of the desired product, this compound. Second, the product is purified by recrystallization from a solvent such as ethanol or methanol.

properties

IUPAC Name

3-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c19-16-5-3-4-15(14-16)18(24)21-8-13-27(25,26)23-11-9-22(10-12-23)17-6-1-2-7-20-17/h1-7,14H,8-13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVSEQLAZUCJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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